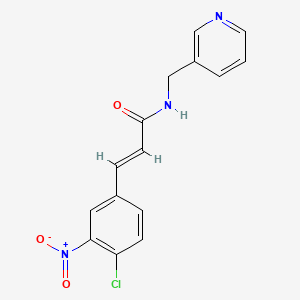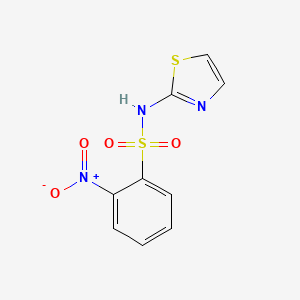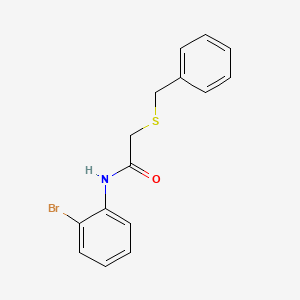
4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as CPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry and drug discovery due to their diverse pharmacological activities.
作用机制
The mechanism of action of 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide is based on its ability to bind to the active site of target enzymes or ion channels. This binding leads to the inhibition of enzyme activity or modulation of ion channel function, resulting in changes in cellular processes such as pH regulation and membrane potential. The exact mechanism of action of 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide on carbonic anhydrase IX and Kv1.5 is still under investigation.
Biochemical and Physiological Effects:
4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. Inhibition of carbonic anhydrase IX by 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been associated with decreased tumor growth and metastasis in animal models. Modulation of Kv1.5 activity by 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to affect cardiac repolarization and may have potential applications in the treatment of cardiac arrhythmias. 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide has also been shown to affect intracellular pH regulation in living cells, which may have implications for cellular metabolism and signaling.
实验室实验的优点和局限性
The use of 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide in scientific research has several advantages, including its high purity and stability, well-defined mechanism of action, and availability from commercial sources. However, there are also some limitations to its use, such as its potential toxicity and limited solubility in aqueous solutions. Careful consideration should be given to the appropriate concentration and exposure time of 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide in experiments to minimize any potential adverse effects.
未来方向
There are several future directions for the study of 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide in scientific research. One potential area of investigation is the development of more potent and selective inhibitors of carbonic anhydrase IX for the treatment of cancer. Another area of interest is the development of fluorescent probes based on 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide for imaging of intracellular pH in living cells. Additionally, further studies are needed to elucidate the mechanism of action of 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide on Kv1.5 and its potential applications in the treatment of cardiac arrhythmias.
合成方法
The synthesis of 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethyl-N-(4-pyridinylmethyl)amine in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is a white crystalline solid with a melting point of 158-160°C. The purity and yield of 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide can be improved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
科学研究应用
4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been widely used in scientific research as a tool compound to investigate the role of sulfonamides in various biological processes. It has been shown to inhibit the activity of carbonic anhydrase IX, a zinc metalloenzyme that is overexpressed in many solid tumors. 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide has also been used to study the role of sulfonamides in the regulation of ion channels, such as the voltage-gated potassium channel Kv1.5. In addition, 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been used in the development of fluorescent probes for imaging of intracellular pH in living cells.
属性
IUPAC Name |
4-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-2-17(11-12-7-9-16-10-8-12)20(18,19)14-5-3-13(15)4-6-14/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEARLMHFKTYRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5706397.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5706403.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5706409.png)

![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)
![1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine](/img/structure/B5706444.png)
![2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B5706454.png)
![2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B5706457.png)

![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)


